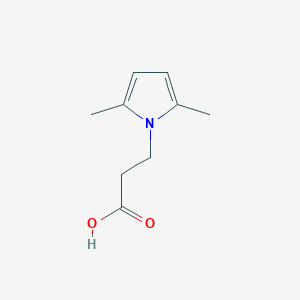

3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-3-4-8(2)10(7)6-5-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSCRIAAKASRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354461 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134796-54-6 | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Disclaimer: This document compiles the available information on 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. As of the date of this publication, there is a notable absence of dedicated peer-reviewed literature regarding the specific discovery, history, detailed experimental protocols, and confirmed biological activities of this compound. Therefore, this guide presents a combination of data from chemical databases, plausible scientific inferences based on established chemical principles, and a review of structurally related compounds.

Introduction and Background

This compound is a chemical compound featuring a central 2,5-dimethylpyrrole ring N-substituted with a propanoic acid moiety. While the specific history of its discovery and synthesis is not documented in readily accessible scientific literature, its structural components—the pyrrole ring and the carboxylic acid group—are significant pharmacophores in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, and the propanoic acid side chain can influence physicochemical properties such as solubility and potential interactions with biological targets.

This guide aims to provide a comprehensive overview of the known properties of this compound, a proposed synthetic route, and a discussion of its potential biological significance based on the activities of analogous structures.

Physicochemical and Spectroscopic Data

Data for this compound has been aggregated from various chemical databases.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 134796-54-6 | ChemBK, etc. |

| Molecular Formula | C₉H₁₃NO₂ | PubChem, etc. |

| Molecular Weight | 167.21 g/mol | PubChem, etc. |

| Predicted XLogP3 | 1.3 | PubChem |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 2 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Predicted Spectroscopic Data

While experimentally obtained spectra are not available in the literature, the following are predicted 1H-NMR and 13C-NMR chemical shifts based on the compound's structure.

-

¹H-NMR:

-

Singlet around 2.1-2.3 ppm (6H, two CH₃ groups on the pyrrole ring).

-

Triplet around 2.6-2.8 ppm (2H, -CH₂-COOH).

-

Triplet around 4.0-4.2 ppm (2H, N-CH₂-).

-

Singlet around 5.7-5.9 ppm (2H, two CH groups on the pyrrole ring).

-

Broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

-

-

¹³C-NMR:

-

Signals for the methyl carbons around 12-15 ppm.

-

Signal for the methylene carbon adjacent to the nitrogen.

-

Signal for the methylene carbon adjacent to the carboxyl group.

-

Signals for the pyrrole ring carbons (two substituted and two unsubstituted).

-

Signal for the carboxyl carbon, typically >170 ppm.

-

Synthesis of this compound

The most probable synthetic route for this compound is the Paal-Knorr pyrrole synthesis . This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form a substituted pyrrole.[1][2]

Proposed Synthetic Workflow

The synthesis would involve the reaction of 2,5-hexanedione with β-alanine (3-aminopropanoic acid).

Caption: Proposed Paal-Knorr synthesis workflow for the target molecule.

Generalized Experimental Protocol

The following is a generalized protocol based on typical Paal-Knorr reaction conditions. Optimization would be required for this specific transformation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) and β-alanine (1-1.2 equivalents) in a suitable solvent such as ethanol, acetic acid, or water.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent. The reaction can also be performed under neutral conditions, though it may be slower.[2]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Biological and Pharmacological Profile

There is no specific biological data available for this compound. However, the biological activities of structurally related compounds can provide insights into its potential pharmacological profile.

Activities of Related Pyrrole Derivatives

Numerous studies have reported significant biological activities for various pyrrole derivatives, including those with carboxylic acid functionalities.

| Compound Class | Reported Biological Activity | Reference(s) |

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Antibacterial (against Staphylococcus sp.) | [3] |

| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazides | Antibacterial, Antifungal, Antitubercular | |

| 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acids | Anti-inflammatory, Analgesic | [4] |

| Pyrrole-2-carboxylic acids in aminocoumarins | Antibiotic (DNA gyrase inhibition) | [5] |

It is important to note that a structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, was identified as a screening artifact in a search for RNA polymerase inhibitors. The observed activity was attributed to a polymeric decomposition product, highlighting the need for careful characterization and purity assessment of such compounds.

General Drug Discovery Workflow

The exploration of a novel compound like this compound would follow a standard drug discovery and development workflow.

Caption: A conceptual workflow for drug discovery involving a novel chemical entity.

Conclusion

This compound is a chemical entity that remains largely unexplored in the scientific literature. While its fundamental physicochemical properties can be predicted and a plausible synthetic route via the Paal-Knorr reaction can be proposed, there is no published data on its specific synthesis, characterization, or biological activity.

Based on the known pharmacological profiles of structurally related pyrrole-containing carboxylic acids, this compound could be a candidate for investigation in areas such as antibacterial, anti-inflammatory, and anticancer research. However, any such investigation would need to start with a robust synthesis and purification protocol, followed by thorough characterization to ensure the compound's identity and purity before any biological screening is undertaken. The potential for this and similar compounds to act as screening artifacts underscores the importance of rigorous chemical validation in the early stages of drug discovery.

References

Biological Activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. While the pyrrole scaffold is a common motif in many biologically active compounds, detailed studies, including quantitative data, experimental protocols, and defined signaling pathways for this particular molecule, are not readily accessible.

This guide, therefore, aims to provide a broader context by discussing the known biological activities of structurally related pyrrole derivatives. This information may offer potential insights into the possible, yet unconfirmed, activities of this compound and serve as a foundation for future research.

Introduction to Pyrrole-Containing Compounds

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This structural motif is a key component in a vast array of natural products and synthetic molecules with diverse and significant biological activities. Pyrrole derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.

Potential Areas of Biological Activity for Pyrrole Derivatives

Based on the activities of structurally analogous compounds, several potential areas of biological relevance for this compound can be hypothesized. It is crucial to emphasize that these are speculative and would require experimental validation.

2.1. Anticancer Activity:

Numerous pyrrole derivatives have demonstrated potent anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The cytotoxic potential of novel pyrrole compounds is often evaluated against a panel of human cancer cell lines.[1][2]

2.2. Anti-inflammatory Activity:

Certain pyrrole derivatives exhibit anti-inflammatory effects, often by targeting enzymes like cyclooxygenases (COX). Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), features a pyrrole acetic acid core and is used to manage pain and inflammation associated with arthritis.

2.3. Antimicrobial and Antiviral Activity:

The pyrrole nucleus is also a constituent of various antimicrobial and antiviral agents. The structural features of the pyrrole ring can be modified to optimize interactions with microbial or viral targets.

Structure-Activity Relationships (SAR)

The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. For this compound, the key structural features include:

-

2,5-dimethyl substitution: These methyl groups can influence the electronic properties and steric profile of the pyrrole ring, potentially affecting binding to biological targets.

-

N-propanoic acid side chain: The carboxylic acid group introduces a polar, ionizable functionality that can participate in hydrogen bonding and electrostatic interactions. The length and flexibility of the propanoic acid linker can also impact biological activity.

Structure-activity relationship (SAR) studies on other pyrrole derivatives have highlighted the importance of these features for specific biological activities.

Future Research Directions

The absence of specific biological data for this compound presents a clear opportunity for further investigation. A logical starting point for research would be to synthesize the compound and screen it against a variety of biological targets and cell-based assays.

Workflow for Investigating Biological Activity:

Caption: A generalized workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

While this compound remains an uncharacterized molecule in terms of its biological activity, the rich pharmacology of the pyrrole scaffold suggests that it could possess interesting biological properties. This guide highlights the lack of current data and proposes a path forward for its investigation. Any future studies that successfully characterize the biological profile of this compound would be a valuable addition to the field of medicinal chemistry. Researchers are encouraged to publish their findings to expand the collective knowledge base.

References

Unraveling the Molecular Mysteries: The Case of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for the compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. While the broader class of propanoic acid derivatives, particularly aryl propanoic acids, is well-documented for its anti-inflammatory properties, detailed pharmacological studies, including signaling pathway analysis and quantitative experimental data for this specific molecule, are not presently available in the public domain.

Chemical databases confirm the structure and basic properties of this compound, identified by its CAS Number 134796-54-6.[1][2] However, this information does not extend to its biological activities or molecular targets.

The landscape of related chemical structures offers some context, though not direct evidence. For instance, the general class of aryl propionic acid derivatives is widely recognized for its role as non-steroidal anti-inflammatory drugs (NSAIDs), which typically function by inhibiting cyclooxygenase (COX) enzymes.[3] Additionally, other complex pyrrole-containing compounds have been investigated for a range of biological activities, including antimicrobial, antitubercular, and anticancer effects.[4][5][6] A structurally similar, but more complex molecule, Orantinib (3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid), has been identified as an ATP-competitive inhibitor of tyrosine kinase activity associated with the fibroblast growth factor receptor 1.[7]

These examples of related compounds highlight the diverse potential bioactivity of the pyrrole and propanoic acid scaffolds. However, they do not provide a direct or verifiable mechanism of action for this compound itself.

The Path Forward: A Hypothetical Research Workflow

Given the absence of specific data, a hypothetical workflow for elucidating the mechanism of action for this compound would be necessary. This would involve a series of targeted experiments designed to identify its molecular interactions and cellular effects. The following logical workflow outlines a standard approach that researchers might take.

Caption: Hypothetical research workflow for mechanism of action studies.

This diagram illustrates a multi-phased approach:

-

Initial Screening: The process would begin with the synthesis and purification of the compound, followed by high-throughput screening to observe its general effects on cells or its binding affinity to a panel of potential targets. Positive hits would lead to specific target identification using proteomic techniques.

-

In Vitro Validation: Once a potential target is identified, its interaction with the compound would be validated through biochemical and cell-based assays to quantify its potency (e.g., IC50) and effects on cellular signaling.

-

Pathway Elucidation: Broader "omics" approaches like RNA-sequencing would help map the affected signaling pathways. Genetic techniques such as CRISPR or siRNA could then be used to confirm the role of the identified target within that pathway, with final validation often occurring in preclinical animal models.

Until such studies are conducted and their results published, a detailed technical guide on the mechanism of action of this compound cannot be compiled. The scientific community awaits further research to illuminate the potential therapeutic applications of this specific molecule.

References

- 1. chembk.com [chembk.com]

- 2. 134796-54-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | C18H18N2O3 | CID 206042 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Screening of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the therapeutic potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid derivatives. This class of compounds, built upon a pyrrole scaffold, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrrole-containing molecules. These activities range from anticancer and anti-inflammatory to enzyme inhibition, making them promising candidates for drug discovery programs.[1]

This document details key in vitro assays, presents a framework for data analysis and visualization, and offers insights into the potential mechanisms of action for this versatile chemical series.

High-Throughput Screening (HTS) Workflow

A typical in vitro screening cascade for novel this compound derivatives begins with high-throughput screening (HTS) to identify initial "hit" compounds from a larger library. This is followed by more detailed secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Antiproliferative and Cytotoxicity Screening

A primary focus for screening pyrrole derivatives is their potential as anticancer agents. A variety of in vitro assays are employed to assess their ability to inhibit cancer cell growth and induce cell death.

Experimental Protocols

2.1.1. Cell Viability and Cytotoxicity Assays (MTT, MTS, Resazurin, XTT)

These colorimetric and fluorometric assays are staples of primary high-throughput screening to measure the metabolic activity of cells as an indicator of cell viability.

-

Principle: Metabolically active cells reduce a substrate (e.g., MTT, MTS, resazurin) into a colored or fluorescent product. The amount of product is proportional to the number of viable cells.

-

General Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the assay reagent (e.g., MTT, MTS, resazurin) to each well and incubate for a period sufficient to allow for color or fluorescence development.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

-

2.1.2. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, several assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with the test compounds.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V and propidium iodide.

-

Analyze the cell populations by flow cytometry.

-

-

-

Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. Luminescent or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9).

-

Protocol:

-

Plate and treat cells with the compounds in a 96-well plate.

-

Add a luminogenic or colorimetric caspase substrate.

-

Incubate to allow for caspase cleavage of the substrate.

-

Measure the luminescence or absorbance.

-

-

-

Cell Cycle Analysis: This flow cytometry method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase can indicate a cell cycle arrest induced by the compound.

-

Protocol:

-

Treat cells with the compounds.

-

Harvest and fix the cells in ethanol.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Data Presentation: Antiproliferative Activity

The following table summarizes the reported antiproliferative activities of various pyrrole derivatives against different cancer cell lines.

| Compound Class | Derivative Example | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolo[1,2-a]quinoxalines | Substituted benzylpiperidinyl fluorobenzimidazole | K562 (Leukemia) | Not Specified | Not Specified | [2] |

| Pyrrolo[3,4-c]pyrrole hydroxamic acids | Analog 9c | MDA-MB-231 (Breast) | MTT | Lower than SAHA | [2] |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | trans-4k | A549 (Lung) | Not Specified | 3.3x lower than Cisplatin | [3] |

| Pyrrolo[2,3-d]pyrimidines | Compound 10a | PC3 (Prostate) | MTT | 0.19 | [4] |

| Spiro-pyrrolopyridazines | SPP10 | MCF-7 (Breast) | XTT | 2.31 | [5] |

Enzyme Inhibition Screening

Many pyrrole derivatives exert their biological effects by inhibiting specific enzymes. Tailored in vitro assays are crucial for identifying and characterizing these interactions.

Experimental Protocols

3.1.1. Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases.

-

Principle: This fluorometric or LC-MS/MS-based assay measures the inhibition of the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent or mass-spectrometrically detectable product by MAO-A or MAO-B.[6][7]

-

General Protocol:

-

Enzyme and Compound Incubation: Pre-incubate recombinant human MAO-A or MAO-B with various concentrations of the test compounds.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Termination: Stop the reaction after a defined period.

-

Detection: Measure the formation of the product using a fluorometer or by LC-MS/MS.[6]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

3.1.2. Phospholipase A2 (PLA2) Inhibition Assay

PLA2 enzymes are involved in inflammatory processes, making them attractive targets for anti-inflammatory drugs.

-

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of phospholipids by PLA2, often by detecting the release of arachidonic acid.[8] A lipidomics-based liquid chromatography-mass spectrometry (LC-MS) approach can be used for this purpose.[9]

-

General Protocol:

-

Substrate Preparation: Prepare mixed micelles or vesicles containing the phospholipid substrate.

-

Enzyme and Compound Incubation: Incubate the PLA2 enzyme with the test compounds.

-

Reaction Initiation: Add the substrate to start the reaction.

-

Lipid Extraction: After incubation, extract the lipids.

-

LC-MS Analysis: Analyze the lipid extract to quantify the amount of hydrolyzed product (e.g., lysophospholipid or free fatty acid).

-

Data Analysis: Determine the IC50 values based on the reduction in product formation.

-

Data Presentation: Enzyme Inhibitory Activity

The following table presents the enzyme inhibitory activity of selected pyrrole derivatives.

| Compound Class | Derivative Example | Target Enzyme | Assay | IC50 / Ki (µM) | Reference |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]propan-1-ones | Compound 6 | MAO-A | Fluorometric | IC50: 0.162, Ki: 0.1221 | [7] |

| 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids | Monoacylated derivative | Cytosolic PLA2 | Arachidonic acid release | IC50: 24 | [8] |

| 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid | N/A | Cytosolic PLA2 | Arachidonic acid release | IC50: 13 | [8] |

Signaling Pathway Analysis

Understanding how this compound derivatives modulate cellular signaling pathways is crucial for elucidating their mechanism of action. Many pyrrole-containing compounds have been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[10]

EGFR Signaling Pathway

The EGFR pathway is a key regulator of cell growth, proliferation, and survival.[9][11] Its aberrant activation is a hallmark of many cancers.

VEGFR Signaling Pathway

The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]

Conclusion

The in vitro screening of this compound derivatives requires a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to more specific enzyme inhibition and mechanistic studies. The methodologies outlined in this guide provide a robust framework for identifying and characterizing novel drug candidates from this promising chemical class. A thorough understanding of the experimental protocols and the underlying biological pathways is essential for the successful advancement of these compounds through the drug discovery pipeline. Further investigation into the structure-activity relationships of these derivatives will be critical for optimizing their potency, selectivity, and overall therapeutic potential.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]

- 3. 7423-55-4|3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole alkanoic acid derivatives as nuisance inhibitors of microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathway: EGFR SIGNALING PATHWAY [flybase.org]

- 8. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | C18H18N2O3 | CID 206042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 13. cusabio.com [cusabio.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Dimethyl-Pyrrole Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dimethyl-pyrrole propanoic acids, a class of compounds with diverse biological activities. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to be an essential resource for professionals in the field of drug discovery and development.

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The incorporation of a propanoic acid moiety and dimethyl substitutions on the pyrrole ring gives rise to a chemical space with significant potential for therapeutic applications, ranging from anti-inflammatory to anticancer agents.[3][4] This guide will delve into the nuanced effects of structural modifications on the biological activity of this promising compound class.

Quantitative Structure-Activity Relationship Data

The biological activity of dimethyl-pyrrole propanoic acid derivatives is highly dependent on the substitution pattern on the pyrrole ring and the nature of the substituents. The following tables summarize key quantitative data from studies on these compounds, focusing on their activity as inhibitors of cytosolic phospholipase A2 (cPLA2) and as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes.

Table 1: SAR of Dimethyl-pyrrole Propanoic Acid Derivatives as cPLA2 Inhibitors [3]

| Compound | R1 | R3 | R5 | Acyl Chain (at C4) | IC50 (µM) for cPLA2 Inhibition |

| 1 | CH3 | CH3 | CH3 | Octadecanoyl | Not explicitly stated, used as reference |

| Derivative of 4 | Benzyl | CH3 | CH3 | Octadecanoyl | No significant change from trimethyl |

| Derivative of 4 | Dodecyl | CH3 | CH3 | Octadecanoyl | Enhanced enzymatic activity |

| 65c | (CH2)5COOH | CH3 | CH3 | Dodecanoyl | 3.4 |

| 66f | (CH2)8COOH | CH3 | CH3 | Dodecanoyl | 3.3 |

| Arachidonyl trifluoromethyl ketone (standard inhibitor) | - | - | - | - | 11 |

Data extracted from Gierse et al. (1997).[3]

Table 2: SAR of Pyrrole Derivatives as COX-1 and COX-2 Inhibitors [5]

| Compound | R Group at Position 1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 4g | Acetic acid | >50 | 0.08 |

| 4h | Acetic acid | >50 | 0.12 |

| 4k | Acetic acid | >50 | 0.15 |

| 4l | Acetic acid | >50 | 0.10 |

| 5b | Propanoic acid | 0.25 | >50 |

| 5e | Propanoic acid | 0.30 | >50 |

| Celecoxib (reference) | - | >50 | 0.05 |

Note: While not all compounds in this table are strictly dimethyl-pyrrole propanoic acids, they are closely related pyrrole carboxylic acid derivatives that provide valuable SAR insights. Data extracted from a study on pyrrole derivatives as COX inhibitors.[5]

Key SAR Insights

From the presented data, several key structure-activity relationships can be deduced:

-

Substitution at N1 Position (cPLA2 Inhibition): For cPLA2 inhibitors, the length of the alkyl chain at the N1 position is critical. Activity is lost when the alkyl chain exceeds five or six carbons. However, introducing a terminal carboxylic acid group on this N-alkyl chain can restore and even enhance inhibitory potency, with longer chains bearing the terminal carboxyl group leading to highly potent compounds.[3]

-

Substitution at C3 and C5 Positions (cPLA2 Inhibition): Replacement of a methyl group at the C3 or C5 position with a benzyl group does not significantly impact cPLA2 inhibitory activity. In contrast, a long alkyl chain like dodecyl at these positions leads to an undesirable enhancement of enzymatic activity.[3]

-

Carboxylic Acid Moiety (COX Inhibition): The presence and position of the carboxylic acid group are crucial for COX inhibition. Compounds with an acetic acid group at position 1 of the pyrrole ring show high potency and selectivity for COX-2. Conversely, compounds with a propanoic acid moiety at other positions can exhibit selectivity towards COX-1.[5]

-

General Trends: The pyrrole ring serves as a versatile scaffold where modifications at different positions can fine-tune the biological activity and selectivity towards specific targets.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of dimethyl-pyrrole propanoic acid derivatives.

Synthesis of 2,5-Dimethylpyrrole Derivatives

A common method for the synthesis of the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis.[7]

-

Reaction: This reaction involves the condensation of a 1,4-dicarbonyl compound (e.g., acetonylacetone or 2,5-hexanedione) with a primary amine or ammonia.[7][8]

-

Procedure Outline:

-

Acetonylacetone is reacted with an appropriate amine (e.g., glycine to introduce an acetic acid side chain) in a suitable solvent, often under acidic or neutral conditions.[7]

-

The reaction mixture is typically heated to facilitate the cyclization and dehydration, leading to the formation of the pyrrole ring.[8]

-

The product is then purified using standard techniques such as crystallization or chromatography.[8]

-

In Vitro cPLA2 Inhibition Assay

The ability of compounds to inhibit cytosolic phospholipase A2 can be assessed using intact bovine platelets.[3]

-

Cell Preparation: Bovine platelets are isolated and prepared for the assay.

-

Assay Procedure:

-

Platelets are pre-incubated with the test compounds at various concentrations.

-

The enzymatic reaction is initiated by the addition of a calcium ionophore like calcimycin.[3]

-

The activity of cPLA2 is determined by measuring the release of arachidonic acid.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3]

-

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a fluorometric inhibitor screening kit.[5]

-

Principle: The assay measures the peroxidase activity of the COX enzymes.

-

Procedure Outline:

-

The test compounds are incubated with purified COX-1 or COX-2 enzyme.

-

A fluorescent substrate is added, and the change in fluorescence is monitored over time.

-

The rate of reaction is proportional to the enzyme activity.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined from the dose-response curves.[5]

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

Caption: SAR summary for cPLA2 inhibition.

Caption: General synthesis workflow.

Caption: COX pathway and inhibitor action.

This technical guide provides a foundational understanding of the structure-activity relationships of dimethyl-pyrrole propanoic acids. The presented data and methodologies offer a starting point for researchers and scientists to design and synthesize novel derivatives with improved potency and selectivity for various therapeutic targets. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

preliminary cytotoxicity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the preliminary cytotoxicity of novel chemical entities, using 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid as a hypothetical subject. As of the date of this publication, no public domain information regarding the specific cytotoxicity of this compound is available. The experimental data and pathways presented herein are illustrative and based on established methodologies for analogous compounds.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The evaluation of the cytotoxic potential of new pyrrole derivatives is a critical step in the drug discovery pipeline to identify candidates with therapeutic promise and to understand their safety profiles.[4][5][6] This guide outlines the standard methodologies for determining the in vitro cytotoxicity of a novel pyrrole compound, exemplified by this compound.

In vitro cytotoxicity assays are fundamental for the initial screening of compound libraries, providing key insights into concentration-dependent toxicity and mechanisms of cell death.[4] These assays typically measure cell viability, membrane integrity, or metabolic activity.[4] The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the concentration of a compound that reduces a biological process by 50%.[4][7]

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that would be employed to evaluate the preliminary cytotoxicity of a novel compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][6][7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[7]

Materials:

-

Test compound (e.g., this compound)

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[6][8]

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[4]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: The test compound is serially diluted in complete medium to a range of concentrations. The cell culture medium is replaced with the medium containing the test compound. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[4] The plates are incubated for 24, 48, or 72 hours.[4]

-

MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised plasma membranes.[4]

Materials:

-

Test compound

-

Cell lines in 96-well plates

-

LDH assay kit

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Cells are seeded and treated with the test compound as described for the MTT assay. Controls for spontaneous (untreated cells) and maximum LDH release (cells treated with lysis buffer) are included.[4]

-

Supernatant Collection: After the desired incubation period, an aliquot of the cell culture supernatant is transferred to a new 96-well plate.[4]

-

LDH Reaction: The LDH assay reaction mixture is added to each well according to the manufacturer's instructions.

-

Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.

Hypothetical Data Presentation

The quantitative data from cytotoxicity assays are typically summarized in tables to facilitate comparison. The following tables present hypothetical data for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | IC50 (µM) after 48h |

| HeLa (Cervical Cancer) | 25.6 ± 2.1 |

| MCF-7 (Breast Cancer) | 38.2 ± 3.5 |

| HEK293 (Normal Kidney) | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Percentage of LDH Release Induced by this compound in HeLa Cells after 48h

| Concentration (µM) | % LDH Release (relative to maximum) |

| 10 | 15.3 ± 1.8 |

| 25 | 48.9 ± 4.2 |

| 50 | 85.1 ± 6.7 |

| 100 | 92.4 ± 5.9 |

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway

Should the compound exhibit significant cytotoxicity, further studies would be warranted to elucidate the mechanism of action. For instance, if apoptosis is suspected, the modulation of key signaling pathways like the caspase cascade would be investigated.

Caption: Hypothetical apoptotic signaling pathway induced by a cytotoxic compound.

Conclusion

While no specific cytotoxicity data for this compound is currently available, this guide provides a comprehensive framework for its evaluation. The described methodologies for MTT and LDH assays are standard primary screens in drug discovery. Pyrrole derivatives have demonstrated a wide range of biological activities, including anticancer effects, underscoring the importance of systematic cytotoxic evaluation for novel analogues.[1][2][9] The hypothetical data and pathways presented herein serve as a template for the analysis and interpretation of results from such studies. Further investigation into the mechanisms of action, such as the induction of apoptosis, would be a logical next step for any pyrrole compound exhibiting promising cytotoxic activity.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid: A Scoping Guide for Investigation as a Potential Enzyme Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid as a novel enzyme inhibitor. While direct experimental data for this specific molecule is not extensively available in current literature, this document provides a comprehensive framework for its investigation. By examining structurally related compounds and their known biological activities, we propose potential enzymatic targets and outline detailed methodologies for synthesis, characterization, and evaluation of its inhibitory potential. This guide serves as a foundational resource for researchers aiming to explore the therapeutic promise of this and similar pyrrole-based compounds.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. The propanoic acid moiety is also a common feature in many enzyme inhibitors, often serving as a key interacting group within the active site of target enzymes. The combination of these two pharmacophores in this compound suggests its potential as a valuable lead compound for drug discovery.

This document will delve into the hypothetical investigation of this compound, drawing parallels from structurally analogous molecules that have shown significant enzyme inhibition.

Potential Enzyme Targets and Rationale

Based on the known activities of similar pyrrole-propanoic acid derivatives, we can hypothesize potential enzyme targets for this compound.

-

Tyrosine Kinases: A structurally related compound, 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid, also known as Orantinib, is an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 and vascular endothelial growth factor receptor.[1] This suggests that the simpler this compound could also exhibit inhibitory activity against various tyrosine kinases, which are crucial mediators in cancer and inflammatory diseases.

-

Cytosolic Phospholipase A2 (cPLA2): Research on 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids has demonstrated their inhibitory effect on 85 kDa cytosolic phospholipase A2.[2] cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid. Inhibition of this enzyme is a validated strategy for the development of anti-inflammatory agents.

-

Other Potential Targets: The broad biological activities of aryl propionic acid derivatives, which include anti-bacterial and anti-convulsant effects, suggest that this compound could potentially inhibit enzymes within these pathways as well.[3]

Proposed Synthesis and Characterization

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N-substituted pyrroles.

Synthesis Protocol

A potential synthetic pathway is the Paal-Knorr pyrrole synthesis, followed by N-alkylation.

-

Synthesis of 2,5-Hexanedione: This can be achieved through various established methods, such as the acid-catalyzed hydrolysis of 2,5-dimethylfuran.

-

Paal-Knorr Pyrrole Synthesis to form 2,5-dimethylpyrrole: 2,5-Hexanedione is reacted with a primary amine or ammonia to yield the corresponding pyrrole. For the unsubstituted pyrrole, ammonia would be used.

-

N-Alkylation with a 3-halopropanoic acid ester: The resulting 2,5-dimethylpyrrole can then be N-alkylated using an ethyl or methyl 3-bromopropanoate in the presence of a base such as sodium hydride in an aprotic solvent like DMF.

-

Hydrolysis of the Ester: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Proposed Experimental Protocols for Enzyme Inhibition Assays

To evaluate the inhibitory potential of this compound against the hypothesized targets, the following detailed experimental protocols are proposed.

Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibition of a generic tyrosine kinase.

-

Materials:

-

Recombinant human tyrosine kinase (e.g., VEGFR2, FGFR1)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Sunitinib for VEGFR2)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure: a. Prepare serial dilutions of the test compound and the positive control in the assay buffer. b. Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate. c. Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 10 µL of a mixture of the substrate peptide and ATP. e. Incubate the reaction for 60 minutes at room temperature. f. Stop the reaction and detect the generated ADP using the ADP-Glo™ reagent according to the manufacturer's instructions. g. Measure the luminescence using a plate reader. h. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay

This protocol is based on the measurement of arachidonic acid release.[2]

-

Materials:

-

Isolated human platelets or a cell line expressing cPLA2

-

Radiolabeled [³H]-arachidonic acid

-

Calcium ionophore A23187

-

Scintillation fluid

-

Cell culture medium

-

This compound (test compound)

-

Positive control inhibitor (e.g., a known cPLA2 inhibitor)

-

-

Procedure: a. Label the cells with [³H]-arachidonic acid by incubating them overnight in a culture medium containing the radiolabel. b. Wash the cells to remove unincorporated [³H]-arachidonic acid. c. Pre-incubate the labeled cells with various concentrations of the test compound or vehicle for 30 minutes. d. Stimulate the cells with the calcium ionophore A23187 to induce cPLA2 activation and arachidonic acid release. e. After a defined incubation period, collect the supernatant. f. Measure the amount of released [³H]-arachidonic acid in the supernatant by liquid scintillation counting. g. Calculate the percentage of inhibition of arachidonic acid release and determine the IC50 value.

Data Presentation

All quantitative data from the enzyme inhibition assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values for this compound against Target Enzymes

| Enzyme Target | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| VEGFR2 | [To be determined] | Sunitinib | [Known value] |

| FGFR1 | [To be determined] | Orantinib | [Known value] |

| cPLA2 | [To be determined] | [Known inhibitor] | [Known value] |

Visualizations

Proposed Investigational Workflow

References

- 1. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | C18H18N2O3 | CID 206042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Exploring the Antimicrobial Spectrum of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the antimicrobial spectrum of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid are not publicly available. The pyrrole scaffold, particularly the 2,5-dimethylpyrrole moiety, is a recognized pharmacophore in the development of novel antimicrobial agents, with various derivatives exhibiting significant activity.[1][2][3] This guide, therefore, provides a comprehensive framework of established experimental protocols and data presentation standards to enable researchers to systematically investigate and characterize the antimicrobial potential of this specific compound.

Introduction: The Rationale for Investigation

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[2] Pyrrole-containing compounds represent a promising class of heterocycles with a broad range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][4][5][6] Notably, derivatives of 2,5-dimethylpyrrole have been synthesized and shown to possess potent antimicrobial effects, with some exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[5][6][7]

The target molecule, this compound, combines the 2,5-dimethylpyrrole core with a propanoic acid side chain. This structural combination warrants a thorough investigation of its antimicrobial spectrum to determine its potential as a lead compound in drug discovery. This document outlines the requisite experimental methodologies to achieve this.

Proposed Experimental Workflow for Antimicrobial Spectrum Determination

The systematic evaluation of a novel compound's antimicrobial properties follows a standardized workflow. This process begins with primary screening to determine the minimum inhibitory concentration against a panel of microorganisms, followed by secondary assays to ascertain bactericidal or fungicidal activity and to understand the kinetics of microbial killing.

Caption: Experimental workflow for antimicrobial evaluation.

Detailed Experimental Protocols

The following protocols are standard methodologies for in vitro antimicrobial susceptibility testing and are recommended for evaluating this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

-

This compound

-

Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Standardized microbial inocula (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium within a 96-well microtiter plate.

-

Inoculum Preparation: Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate and inoculate into a suitable broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls:

-

Positive Control: Wells containing the microbial inoculum with no test compound.

-

Negative Control: Wells containing broth medium only.

-

Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used.

-

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable colonies compared to the initial inoculum.

Data Presentation

Quantitative data from antimicrobial testing should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Test Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | ||

| Enterococcus faecalis ATCC 29212 | Gram-positive | ||

| Escherichia coli ATCC 25922 | Gram-negative | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||

| Candida albicans ATCC 90028 | Yeast | ||

| Aspergillus niger ATCC 16404 | Mold | ||

| Mycobacterium tuberculosis H37Rv | Acid-fast |

This table should be populated with experimentally derived data.

Hypothetical Mechanism of Action: Signaling Pathway

While the specific mechanism of action for this compound is unknown, many antimicrobial agents function by disrupting essential cellular processes. A common mechanism involves the inhibition of key enzymes required for cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized, hypothetical pathway for an antimicrobial compound targeting bacterial cell wall synthesis.

Caption: Hypothetical mechanism targeting cell wall synthesis.

Conclusion and Future Directions

This guide provides the foundational protocols for a comprehensive investigation into the antimicrobial spectrum of this compound. Based on the known activities of related pyrrole derivatives, it is plausible that this compound may exhibit activity against a range of bacterial and fungal pathogens.[2][5][8]

Upon completion of the initial screening, further studies would be warranted. These could include time-kill kinetic assays to understand the rate of antimicrobial action, cytotoxicity assays to assess the compound's effect on mammalian cells, and mechanistic studies to elucidate its specific molecular target.[9][7] The data generated from these proposed experiments will be crucial in determining the therapeutic potential of this novel pyrrole derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 5. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Findings on the Anti-Inflammatory Properties of Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the anti-inflammatory properties of pyrrole derivatives. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Findings and Data Summary

Pyrrole derivatives have emerged as a significant class of heterocyclic compounds with potent anti-inflammatory activities.[1] Initial research indicates that their primary mechanisms of action involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokine production.[2][3][4][5]

Several studies have synthesized and evaluated novel pyrrole derivatives, demonstrating significant anti-inflammatory effects in both in vitro and in vivo models.[1][6] Notably, certain derivatives have shown potent and selective inhibitory activity against COX-2, which is a key target for anti-inflammatory drugs with a potentially better gastric tolerance profile compared to non-selective NSAIDs.[7] Furthermore, some pyrrole derivatives have been identified as potent inhibitors of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8][9][10]

The quantitative data from these initial studies, including IC50 values and percentage inhibition, are summarized in the table below for comparative analysis.

| Compound Class | Target | Assay | Key Findings | Reference |

| 3,4-disubstituted-pyrrole derivatives and hybrids | COX-2 | In vitro enzyme inhibition | Hybrid 5 was a potent COX-2 inhibitor with an IC50 value of 0.55 µM. | [2] |

| 3,4-disubstituted-pyrrole derivatives and hybrids | Soybean LOX (sLOX) | In vitro enzyme inhibition | Pyrrole 2 was the most potent s-LOX inhibitor with an IC50 of 7.5 µM. | [2][4] |

| Pyrrolopyridines | COX-2 | In vivo (carrageenan-induced paw edema) | Compound 3l showed significant inhibition (≈36.61% at 4h) comparable to diclofenac. | [11] |

| N-pyrrolylcarboxylic acids | COX-2 | Not specified | Reported to be potent COX-2 inhibitors. | [11][7] |

| 3-pyridylpyrrole derivatives | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) | In vitro (human whole blood) & In vivo (LPS-induced in mice) | Compound 4a showed potent inhibition of TNF-α (IC50 = 0.026 µM in vitro; ID50 = 0.93 mg/kg in vivo). | [8] |

| Pyrrole derivative (L-167307) | TNF-α | Not specified | Showed potent inhibitory activity. | [11][7] |

| Pyrrole carboxylic acid derivatives | COX-1 and COX-2 | In vitro fluorometric inhibitor screening | Compounds 4g, 4h, 4k, and 4l were potent COX-2 inhibitors. Compounds 5b and 5e showed higher inhibition against COX-1. | [12][13] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | TNF-α and TGF-β1 | In vivo (LPS-induced systemic inflammation) | Repeated treatment significantly decreased serum TNF-α and increased TGF-β1 levels. | [10] |

Key Signaling Pathway: NF-κB in Inflammation

A crucial signaling pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines.[16][17] The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[16][18] This activation leads to the transcription of genes encoding inflammatory mediators, thus amplifying the inflammatory response. The potential for pyrrole derivatives to modulate this pathway presents a key area for future investigation.

Caption: Simplified Canonical NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

The evaluation of the anti-inflammatory properties of pyrrole derivatives typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Objective: To determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

-

Methodology: A common method is the fluorometric inhibitor screening assay.[12]

-

Recombinant human COX-1 or COX-2 enzyme is incubated with a fluorescent probe (e.g., arachidonic acid) and the test compound at various concentrations.

-

The enzymatic reaction produces a fluorescent product.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control.

-

IC50 values (the concentration of the compound that causes 50% inhibition) are determined from dose-response curves.

-

2. Lipoxygenase (LOX) Inhibition Assay:

-

Objective: To assess the inhibitory effect of the compounds on LOX activity.

-

Methodology: A spectrophotometric method is often employed.[2]

-

Soybean lipoxygenase (sLOX) is a commonly used enzyme.

-

The enzyme is incubated with the substrate (e.g., linoleic acid) in the presence of the test compound.

-

The enzymatic reaction leads to the formation of a conjugated diene, which can be monitored by measuring the absorbance at a specific wavelength (e.g., 234 nm).

-

The percentage of inhibition and IC50 values are calculated similarly to the COX assay.

-

3. Pro-inflammatory Cytokine Production in Cell Culture:

-

Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in immune cells.

-

Methodology:

-

Immune cells, such as human whole blood, peripheral blood mononuclear cells (PBMCs), or macrophage cell lines (e.g., RAW 264.7), are stimulated with an inflammatory agent like lipopolysaccharide (LPS).[8][9]

-

The cells are co-incubated with various concentrations of the test compounds.

-

After a specific incubation period, the cell culture supernatant is collected.

-

The concentration of cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

The percentage of inhibition of cytokine production is calculated.

-

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents:

-

Objective: To evaluate the acute anti-inflammatory activity of the compounds in an animal model.[19]

-

Methodology:

-

Rodents (typically rats or mice) are administered the test compound orally or intraperitoneally.

-

After a set period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the paw.

-

The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group. A standard anti-inflammatory drug like diclofenac or ibuprofen is often used as a positive control.[11]

-

Experimental Workflow

The general workflow for the discovery and initial evaluation of the anti-inflammatory properties of novel pyrrole derivatives is depicted below.

Caption: General Workflow for Evaluating Anti-inflammatory Pyrrole Derivatives.

Conclusion and Future Directions

The initial findings on the anti-inflammatory properties of pyrrole derivatives are highly encouraging. These compounds have demonstrated the ability to target key inflammatory mediators and pathways. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Further elucidation of their mechanisms of action, particularly their effects on signaling pathways like NF-κB, will be crucial for their development as next-generation anti-inflammatory agents. Additionally, comprehensive pre-clinical studies, including pharmacokinetic and toxicological profiling, are necessary to translate these promising initial findings into clinically viable therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through the Paal-Knorr condensation of 2,5-hexanedione with β-alanine. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a wide array of natural products, pharmaceuticals, and functional materials. The Paal-Knorr pyrrole synthesis, first reported in the 1880s, remains a highly efficient and versatile method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1] This method is characterized by its operational simplicity and the general availability of the starting materials. This protocol details the synthesis of this compound, a bifunctional molecule incorporating both a hydrophobic pyrrole core and a hydrophilic carboxylic acid moiety, making it a valuable building block for further chemical modifications.

Signaling Pathway and Experimental Workflow

The synthesis of this compound proceeds via the Paal-Knorr reaction. The mechanism involves the nucleophilic attack of the primary amine of β-alanine on the protonated carbonyl groups of 2,5-hexanedione, leading to the formation of a dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring.[1]

Caption: Experimental workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is based on established Paal-Knorr synthesis procedures.

Materials:

-

2,5-Hexanedione (≥98%)

-

β-Alanine (≥99%)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent), β-alanine (1.0 equivalent), and glacial acetic acid as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2,5-Hexanedione | 1.0 eq |

| β-Alanine | 1.0 eq |

| Reaction Conditions | |

| Solvent | Glacial Acetic Acid |

| Temperature | 100-110 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Typical Yield | 80-95% |

| Characterization | |